

potential off-target effects of Carnostatine

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Compound of Interest

Compound Name: Carnostatine

Cat. No.: B1192597

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Carnostatine Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving **Carnostatine** (also known as SAN9812).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Carnostatine**?

Carnostatine is a potent and selective competitive inhibitor of human carnosinase 1 (CN1).^[1] Its primary on-target effect is the inhibition of CN1, an enzyme responsible for the hydrolysis of carnosine, a dipeptide with various physiological roles. By inhibiting CN1, **Carnostatine** leads to a significant increase in circulating carnosine levels. This mechanism is being investigated for its therapeutic potential in conditions like diabetic nephropathy, where elevated carnosine levels are thought to be protective.^[1]

Q2: What are the known off-target effects of **Carnostatine**?

Carnostatine has demonstrated a high degree of selectivity for its target, CN1. In a comprehensive screening, **Carnostatine** (SAN9812) was tested at a concentration of 10 μM against a panel of 33 different receptors, ion channels, transporters, and enzymes and was found to be inactive. This suggests a low probability of off-target effects at therapeutic concentrations.

Q3: What specific off-target screening has been performed on **Carnostatine**?

While the specific publication detailing the full off-target panel for **Carnostatine** (SAN9812) is not publicly available, it is standard practice in drug development to use established safety screening panels. The screening of **Carnostatine** was likely conducted using a panel similar to the Eurofins SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel, which are designed to identify interactions with targets known to be associated with adverse drug reactions.

Q4: What are the potential adverse effects of **Carnostatine** based on its mechanism of action?

The primary theoretical concern regarding the use of a potent CN1 inhibitor like **Carnostatine** is the potential for inducing a state similar to carnosinemia. Carnosinemia is a rare autosomal recessive metabolic disorder characterized by a deficiency of the carnosinase enzyme.^{[2][3]}

Symptoms of carnosinemia are highly variable and can range from asymptomatic to severe neurological manifestations, including:

- Developmental delay^{[2][3]}
- Intellectual disability^{[2][3]}
- Seizures^[2]
- Hypotonia (low muscle tone)^{[2][3]}
- Tremors^[3]

It is important to note that the adverse effects associated with carnosinemia are likely due to the role of carnosinase in the central nervous system.^[4] Peripheral inhibition of CN1, as targeted by **Carnostatine** for conditions like diabetic nephropathy, may not necessarily lead to these neurological symptoms. In a 7-day study in mice, **Carnostatine** treatment did not produce any major side effects, although specific neurological behavior tests were not performed.

Q5: I am observing unexpected results in my cell-based assay with **Carnostatine**. What should I troubleshoot?

- Compound Integrity: Ensure the **Carnostatine** used is of high purity and has been stored correctly to prevent degradation.

- **Concentration Verification:** Double-check all calculations for dilutions and final concentrations in your assay.
- **Cell Line Health:** Confirm the health and viability of your cell line. Passage number and culture conditions can affect experimental outcomes.
- **Assay Specifics:** Review your assay protocol for any potential confounding factors. For example, components of the cell culture media could potentially interact with **Carnostatine**, although this is unlikely given its high selectivity.
- **On-Target Effect Confirmation:** If possible, include a positive control to confirm that the intended on-target effect (inhibition of CN1 activity) is occurring in your experimental system.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Carnostatine**'s on-target activity.

Table 1: In Vitro Inhibitory Activity of **Carnostatine** (SAN9812) against Human Carnosinase 1 (CN1)

Parameter	Value	Conditions
Ki	11 nM	Human recombinant CN1
IC50	18 nM	Human recombinant CN1, 200 µM carnosine
IC50	340 nM	Human serum, 0.2 mg/ml carnosine
IC50	650 nM	Serum from human CN1 transgenic mice, 0.2 mg/ml carnosine

Table 2: Off-Target Selectivity of **Carnostatine** (SAN9812)

Panel Type	Number of Targets	Concentration Tested	Result
Standard Safety Panel	33	10 μ M	Inactive

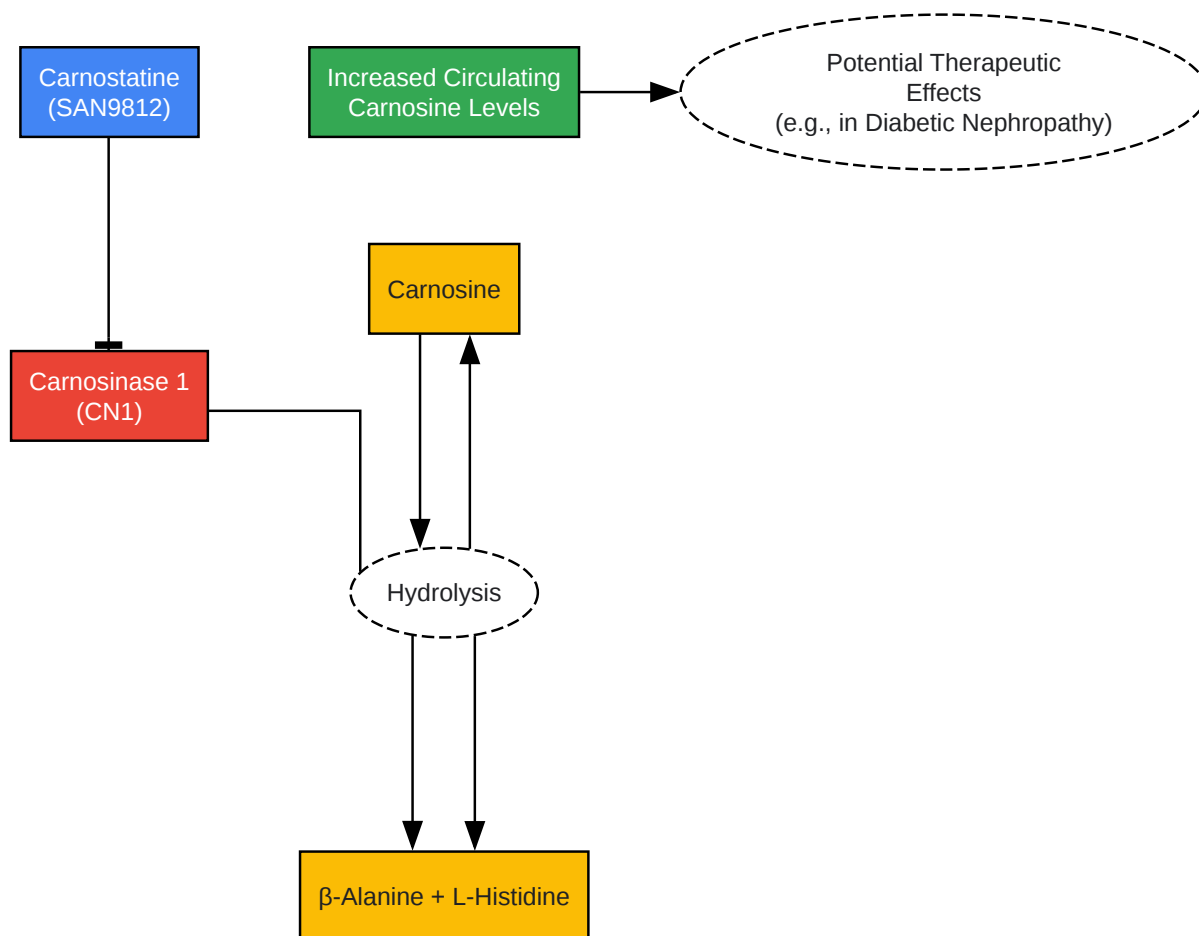
Experimental Protocols

Protocol 1: Off-Target Liability Screening (General Methodology)

This protocol describes a general methodology for assessing the off-target effects of a compound like **Carnostatine** using a commercially available safety screening panel (e.g., Eurofins SafetyScreen44 or WuXi AppTec Mini Safety 44 Panel).

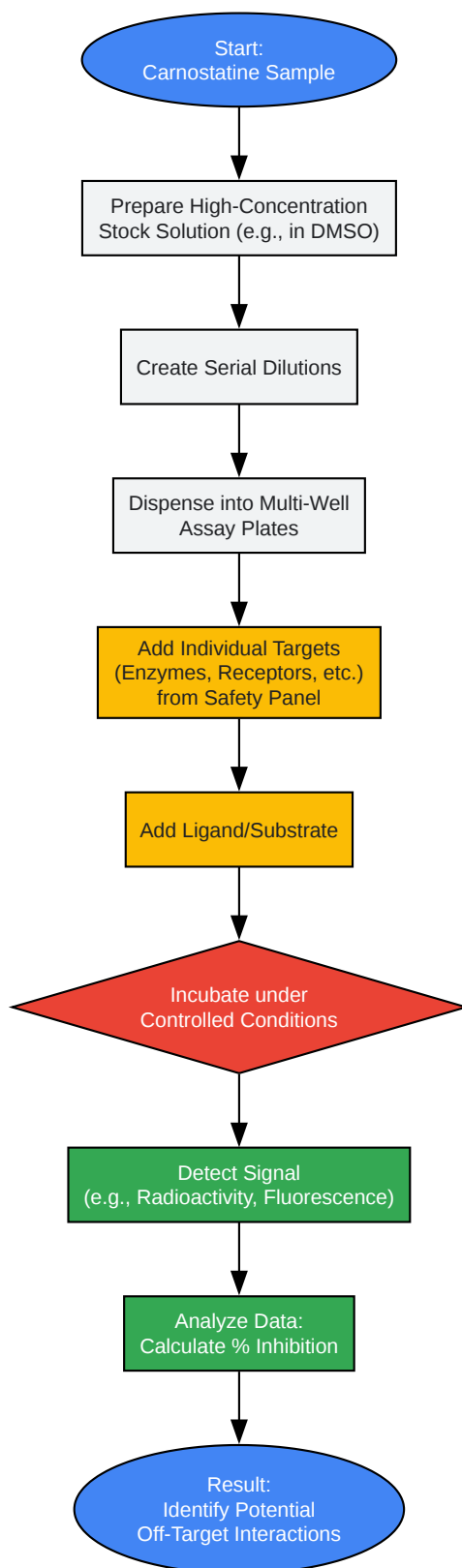
- **Compound Preparation:** **Carnostatine** is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- **Assay Plate Preparation:** A series of dilutions of the **Carnostatine** stock solution are prepared and added to multi-well plates.
- **Target Addition:** Each well contains a specific purified enzyme, receptor, ion channel, or transporter from the screening panel.
- **Ligand/Substrate Addition:** A radiolabeled ligand (for binding assays) or a specific substrate (for enzyme assays) is added to each well.
- **Incubation:** The plates are incubated under specific conditions (temperature, time) to allow for binding or enzymatic reaction to occur.
- **Detection:** The amount of bound radioligand or the product of the enzymatic reaction is quantified using appropriate detection methods (e.g., scintillation counting, fluorescence, luminescence).
- **Data Analysis:** The percentage of inhibition of binding or enzyme activity is calculated for each target at the tested concentration of **Carnostatine**. Significant inhibition (typically >50%) at a specific concentration (e.g., 10 μ M) would indicate a potential off-target interaction.

Visualizations



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Caption: On-target mechanism of action of **Carnostatine**.



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Caption: Generalized workflow for in vitro off-target screening.

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References

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